Product packaging for Ekatetrone(Cat. No.:CAS No. 12794-19-3)

Ekatetrone

Cat. No.: B077216
CAS No.: 12794-19-3
M. Wt: 367.3 g/mol
InChI Key: QZENCFIHIPLZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ekatetrone is a potent and selective small-molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. Its primary research value lies in its ability to systematically deplete glutathione peroxidase 4 (GPX4), a key antioxidant enzyme that protects cells from ferroptotic death. By inhibiting GPX4, this compound leads to the catastrophic accumulation of lipid hydroperoxides, ultimately resulting in the rupture of the plasma membrane. This specific mechanism makes this compound an invaluable tool for probing the ferroptotic pathway, studying its role in various disease models—particularly in oncology for selectively targeting therapy-resistant cancer cells—and for high-throughput screening of ferroptosis inhibitors. Researchers utilize this compound to investigate cell death mechanisms, explore novel cancer therapeutics, and validate targets within the intricate ferroptosis regulatory network.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13NO7 B077216 Ekatetrone CAS No. 12794-19-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

12794-19-3

Molecular Formula

C19H13NO7

Molecular Weight

367.3 g/mol

IUPAC Name

2-(10,12-dihydroxy-3,6,11-trioxo-1,4-dihydronaphtho[2,3-g]isochromen-1-yl)acetamide

InChI

InChI=1S/C19H13NO7/c20-12(22)6-11-14-7(5-13(23)27-11)4-9-16(18(14)25)19(26)15-8(17(9)24)2-1-3-10(15)21/h1-4,11,21,25H,5-6H2,(H2,20,22)

InChI Key

QZENCFIHIPLZMU-UHFFFAOYSA-N

SMILES

C1C2=CC3=C(C(=C2C(OC1=O)CC(=O)N)O)C(=O)C4=C(C3=O)C=CC=C4O

Canonical SMILES

C1C2=CC3=C(C(=C2C(OC1=O)CC(=O)N)O)C(=O)C4=C(C3=O)C=CC=C4O

Other CAS No.

12794-19-3

Synonyms

1,8-dihydroxy-2-(1'-hydroxy-2'-carbamoyl)ethyl- 9,10-anthraquinone 3-acetic acid lactone
ekatetrone

Origin of Product

United States

Isolation and Microbial Origin of Ekatetrone

Discovery and Initial Isolation from Streptomyces aureofaciens Strains

Ekatetrone is a secondary metabolite discovered and isolated from strains of the bacterium Streptomyces aureofaciens. nih.govnih.gov The initial isolation of this compound was achieved from the mixture of substances produced during the submerged fermentation of these microorganisms. nih.gov this compound is chemically characterized as a quinone derivative containing a carboxamide group. nih.gov Further structural elucidation revealed it to be the lactone of 1,8-dihydroxy-2-(1'-hydroxy-2'-carbamoyl)ethyl-9,10-anthraquinone-3-acetic acid. nih.gov It is considered biogenetically related to another metabolite, protetrone. nih.gov

The production of this compound is achieved through submerged fermentation of producing variants of Streptomyces aureofaciens. nih.gov While specific media compositions for maximizing this compound are not detailed, the general methodologies for cultivating S. aureofaciens for secondary metabolite production involve carefully controlled aerobic fermentation in aqueous nutrient media. These media typically require sources of organic nitrogen (like corn steep liquor), a primary carbohydrate (such as starch or sugars), and various inorganic ions to support microbial growth and antibiotic production. google.com

Effective fermentation relies on controlling key parameters to optimize yield and prevent the degradation of the target metabolite. For S. aureofaciens fermentations, this includes managing pH, dissolved oxygen levels, and nutrient feeding strategies. google.comnih.gov For instance, in the production of other metabolites by this species, pH may be controlled by the addition of ammonia (B1221849), and nutrient levels, such as total reducing sugars, are monitored and replenished to sustain the production phase. google.com

Table 1: Representative Components in Streptomyces aureofaciens Fermentation Media

Component Category Example Substance Typical Concentration Range Purpose
Carbon Source Starch 30-100 g/L Primary energy and carbon source for growth and biosynthesis
Carbon Source Dextrin 5-10 g/L Supplemental, readily available carbon source
Nitrogen Source Corn Steep Liquor 15-30 g/L Provides organic nitrogen, vitamins, and minerals
Nitrogen Source Ammonium Sulfate 2-6 g/L Provides inorganic nitrogen
pH Buffer Calcium Carbonate 3.5-5 g/L Stabilizes pH during fermentation

| Precursor/Ion | Sodium Bromide | 0.5-1.5 g/L | Can influence the type of metabolite produced |

Note: This table represents typical components for S. aureofaciens fermentation based on tetracycline (B611298) production and may be adapted for this compound.

Following fermentation, the isolation of this compound from the complex culture broth involves a multi-step process of extraction and purification. nih.gov The initial step is typically a form of solvent extraction, where an organic solvent is used to partition the desired metabolite from the aqueous fermentation broth and microbial biomass. researchgate.netimrpress.com

After the initial extraction, a series of chromatographic techniques are employed for purification. researchgate.net These methods separate compounds based on their physical and chemical properties, such as polarity, size, and charge. Adsorption chromatography, using a solid stationary phase like silica gel, is a common subsequent step to remove impurities. imrpress.com Further purification to obtain a highly pure isolate often involves high-performance liquid chromatography (HPLC). researchgate.netimrpress.com

Table 2: Common Strategies for Metabolite Purification

Technique Principle of Separation Application in this compound Purification
Solvent Extraction Differential solubility of the compound in two immiscible liquids (e.g., aqueous broth and an organic solvent). Initial recovery of crude this compound from the fermentation medium.
Column Chromatography Differential adsorption of components to a solid stationary phase as a liquid mobile phase passes through. Separation of this compound from other metabolites and impurities in the crude extract.
Thin-Layer Chromatography (TLC) Similar to column chromatography, but on a flat plate; used for monitoring purification progress and identifying fractions containing the target compound. Analytical tool to track the presence of this compound during fractionation.
High-Performance Liquid Chromatography (HPLC) A high-pressure, high-resolution form of column chromatography. Final purification step to achieve high-purity this compound for structural analysis.

| Crystallization | Formation of pure solid crystals from a supersaturated solution as it cools or as solvent evaporates. | A potential final step to obtain this compound in a stable, crystalline form. |

Characterization of this compound-Producing Microorganisms

The microorganism responsible for producing this compound is Streptomyces aureofaciens. nih.govnih.gov Streptomyces is a genus of Gram-positive bacteria, a prominent member of the actinomycetes, which are known for their filamentous structure and their prolific ability to produce a wide array of secondary metabolites, including many clinically important antibiotics. ekb.egmdpi.com

Characterization of Streptomyces species relies on a combination of morphological, physiological, and biochemical analyses. ekb.egmdpi.com

Morphological Characterization: This involves observing the colony features on various culture media, such as the color and texture of the substrate and aerial mycelia. ekb.egmdpi.com Scanning electron microscopy (SEM) is often used to examine the fine details of the spore surfaces and mycelial structure. ekb.egmdpi.com

Biochemical and Physiological Characterization: These tests assess the metabolic capabilities of the microorganism. They include determining the utilization of different carbon and nitrogen sources, the production of specific enzymes (e.g., proteolysis), and the formation of pigments like melanin. ekb.eg The chemical composition of the cell wall, such as the presence of specific amino acids like LL-Diaminopimelic acid (LL-DAP), is also a key characteristic. ekb.eg

Table 3: General Characteristics of Streptomyces Species

Characteristic Type Feature Description
Morphology Gram Stain Positive
Mycelia Forms branching substrate and aerial mycelia. ekb.eg
Spores Produces chains of arthrospores from the aerial mycelia. ekb.eg
Colony Appearance Often dry, chalky, or powdery, with varied pigmentation depending on the species and medium. mdpi.com
Physiology Oxygen Requirement Aerobic. ekb.eg
Biochemistry Cell Wall Contains specific components like LL-Diaminopimelic acid (LL-DAP). ekb.eg

Strain Engineering Approaches for Enhanced this compound Biosynthesis

While specific examples of strain engineering applied to enhance this compound production in S. aureofaciens are not prominently documented in the reviewed literature, metabolic and genetic engineering are common strategies for improving the yield of valuable secondary metabolites in microorganisms. nih.govnih.gov These approaches aim to optimize the metabolic pathways of the host organism to direct more resources towards the synthesis of the desired compound. nih.gov

Potential strategies that could be applied to S. aureofaciens for enhanced this compound biosynthesis include:

Overexpression of Pathway Genes: Increasing the expression of key enzymes directly involved in the this compound biosynthetic pathway could boost production. nih.gov This is often achieved by introducing additional copies of the relevant genes under the control of strong promoters.

Disruption of Competing Pathways: Metabolic pathways that compete for the same precursors as the this compound pathway can be downregulated or knocked out. nih.gov Techniques like CRISPRi (Clustered Regularly Interspersed Short Palindromic Repeats interference) can be used to repress the expression of genes in these competing pathways, thereby increasing the pool of precursors available for this compound synthesis. nih.gov

Optimization of Precursor Supply: Engineering the primary metabolism of the cell to produce more of the initial building blocks (e.g., succinyl-CoA) required for the this compound backbone could significantly enhance the final titer. nih.gov

Table 4: Potential Strain Engineering Strategies for this compound

Strategy Approach Rationale
Pathway Upregulation Heterologous expression or overexpression of key biosynthetic genes (e.g., polyketide synthases, tailoring enzymes). Increase the catalytic capacity of the rate-limiting steps in the this compound synthesis pathway.
Flux Redirection Use of CRISPRi or gene knockouts to repress enzymes in competing secondary metabolite pathways. Reduce the synthesis of undesired byproducts and channel shared precursors towards this compound.
Precursor Enhancement Engineering of central carbon metabolism (e.g., TCA cycle) to increase the supply of starter units like succinyl-CoA. Boost the availability of fundamental building blocks for the this compound molecule.

| Regulatory Engineering | Modification of transcriptional regulators that control the expression of the this compound biosynthetic gene cluster. | "Switch on" or enhance the natural expression of the entire set of genes required for production. |

Elucidation of Ekatetrone S Chemical Structure

Advanced Spectroscopic Characterization Techniques for Ekatetrone

The structural framework of this compound was pieced together by a combination of powerful spectroscopic methodologies. These techniques provide unique insights into the molecular architecture, allowing for a comprehensive understanding of its chemical nature. The primary methods employed in the characterization of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A hypothetical ¹H NMR data table for this compound, based on its known structure, is presented below.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Assignment
H-4~7.8s-Aromatic Proton
H-5~7.5d~8.0Aromatic Proton
H-6~7.2t~8.0Aromatic Proton
H-7~7.5d~8.0Aromatic Proton
H-1'~5.0t~6.0Methine Proton
H-2'a~2.8dd~16.0, ~6.0Methylene Proton
H-2'b~2.6dd~16.0, ~6.0Methylene Proton
CH₂ (acetic acid)~3.5s-Methylene Protons
OH (phenolic)~12.0s (br)-Hydroxyl Protons
OH (alcoholic)Variables (br)-Hydroxyl Proton
NH₂ (amide)~7.0, ~7.5s (br)-Amide Protons

Note: This table is a hypothetical representation and actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its chemical environment. For instance, the carbonyl carbons of the quinone and lactone would appear at the downfield end of the spectrum, while the aliphatic carbons of the side chains would be found at the upfield end.

A predicted ¹³C NMR data table for this compound is provided below.

Carbon Predicted Chemical Shift (ppm) Assignment
C-1~160Aromatic C-O
C-2~140Aromatic C
C-3~135Aromatic C
C-4~120Aromatic C-H
C-4a~133Aromatic C
C-5~125Aromatic C-H
C-6~137Aromatic C-H
C-7~122Aromatic C-H
C-8~160Aromatic C-O
C-8a~115Aromatic C
C-9~185Quinone C=O
C-9a~110Aromatic C
C-10~182Quinone C=O
C-10a~135Aromatic C
C-1'~75Methine C-O
C-2'~35Methylene C
C=O (lactone)~170Carbonyl
CH₂ (acetic acid)~40Methylene C
C=O (acetic acid)~175Carbonyl
C=O (amide)~172Carbonyl

Note: This table is a hypothetical representation and actual experimental values may vary.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the structure of this compound. A COSY spectrum would reveal correlations between coupled protons, helping to establish the connectivity within the side chains. An HSQC spectrum would correlate each proton signal with its directly attached carbon, definitively assigning the ¹H and ¹³C signals to specific atoms in the molecule.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

A table of expected major fragment ions in the mass spectrum of this compound is presented below.

m/z (mass-to-charge ratio) Proposed Fragment Description
367[M]⁺Molecular Ion
349[M - H₂O]⁺Loss of water
339[M - CO]⁺Loss of carbon monoxide
323[M - CO₂]⁺Loss of carbon dioxide from the carboxylic acid
295[M - CO₂ - CO]⁺Subsequent loss of carbon monoxide
281[M - C₃H₄NO₂]⁺Cleavage of the lactone side chain

Note: This table represents predicted fragmentation patterns and would require experimental verification.

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Determination

Tandem mass spectrometry (MS/MS) has been instrumental in confirming the connectivity of the molecular framework of this compound. While specific fragmentation data from early studies is not extensively detailed in more recent literature, the structural elucidation relied on the interpretation of mass spectra of this compound and its derivatives. researcher.life In modern MS/MS analysis of similar anthraquinone (B42736) compounds, fragmentation typically involves characteristic losses that reveal the nature and substitution pattern of the core structure and its side chains.

For a compound with the structure of this compound, the expected fragmentation pathways under MS/MS analysis would include:

Loss of Water (H₂O): Dehydration from the hydroxyl groups.

Loss of Ammonia (B1221849) (NH₃): From the primary amide of the carbamoyl (B1232498) group.

Loss of Carbon Monoxide (CO): A common fragmentation pattern for quinone systems.

Cleavage of the Lactone Ring: Leading to significant fragment ions corresponding to the opened ring structure.

Side-Chain Fragmentation: Cleavage of the bond between the anthraquinone core and the ethyl side chain.

A hypothetical MS/MS fragmentation data table for this compound is presented below based on its known structure and typical fragmentation patterns of related compounds.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
368.07 [M+H]⁺351.07NH₃Loss of ammonia from the carbamoyl group
368.07 [M+H]⁺350.06H₂OLoss of a hydroxyl group as water
368.07 [M+H]⁺340.06COLoss of carbon monoxide from the quinone ring
368.07 [M+H]⁺324.06CONH₂Cleavage of the carbamoyl group
368.07 [M+H]⁺296.07C₃H₄NO₂Cleavage of the entire side chain with the lactone

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides critical information about the functional groups present in the this compound molecule. The analysis of its IR spectrum reveals absorption bands characteristic of its key structural features. The presence of hydroxyl, carbonyl, and amide functionalities is confirmed by these spectral data.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3550 - 3200Broad, StrongO-HStretching (Hydrogen-bonded hydroxyls)
3500 - 3300MediumN-HStretching (Primary amide)
1750 - 1735StrongC=OStretching (Lactone carbonyl)
1690 - 1630StrongC=OStretching (Amide I band)
1680 - 1620VariableC=CStretching (Aromatic ring)
1600 - 1585MediumC=CStretching (Aromatic ring)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

The chromophore of this compound, which is responsible for its yellow color, has been analyzed using Ultraviolet-Visible (UV-Vis) spectroscopy. The complex conjugated system of the anthraquinone core gives rise to characteristic absorption maxima in the UV and visible regions of the electromagnetic spectrum. Distillation of this compound with zinc dust, a classical chemical degradation method, yields an anthracene (B1667546) derivative, the UV-Vis spectrum of which was compared to known anthracene compounds to support the structural elucidation of the core skeleton. electronicsandbooks.com

Solventλmax (nm)log εChromophore Transition
Cyclohexane (Anthracene derivative)2214.29π → π
Cyclohexane (Anthracene derivative)2464.99π → π
Cyclohexane (Anthracene derivative)2535.33π → π
Cyclohexane (Anthracene derivative)3233.48π → π
Cyclohexane (Anthracene derivative)3393.76π → π
Cyclohexane (Anthracene derivative)3573.94π → π
Cyclohexane (Anthracene derivative)3763.92π → π*

Chemical Degradation and Derivatization Studies for Structural Confirmation

Chemical degradation and the formation of derivatives have been pivotal in confirming the structure of this compound. researcher.life These classical chemical methods provide tangible evidence of the molecular scaffold and the nature of the functional groups.

One of the key degradation reactions performed was the distillation of this compound with zinc dust. electronicsandbooks.com This vigorous reductive process removed the oxygen-containing functional groups, converting the anthraquinone core into its parent aromatic hydrocarbon, anthracene. The identification of anthracene as the main product provided strong evidence for the fundamental tricyclic aromatic system of this compound. electronicsandbooks.com

Furthermore, Hofmann degradation of this compound pointed to the presence of a carboxamide group. electronicsandbooks.com This reaction, which involves the treatment of a primary amide with a strong base and a halogen, typically leads to the formation of a primary amine with one fewer carbon atom, along with the evolution of carbon dioxide. The positive result in this test was a key indicator of the -CONH₂ functionality.

Stereochemical Investigations of this compound

The stereochemistry of this compound centers on the chiral carbon at the 1'-position of the ethyl side chain. This carbon atom is bonded to four different groups: a hydroxyl group, a hydrogen atom, the anthraquinone core, and the carbamoylmethyl group. The specific three-dimensional arrangement around this stereocenter is a critical aspect of this compound's complete structural description.

Early studies reported a specific optical rotation for this compound of [α]D²⁵ +304° (in dimethylformamide), indicating that the compound is chiral and exists as a single enantiomer. electronicsandbooks.com While the original literature does not explicitly assign the R/S configuration according to the Cahn-Ingold-Prelog priority rules, the determination of the absolute stereochemistry would have been a crucial step in its total synthesis or through advanced stereochemical analysis techniques developed subsequent to its initial isolation. The assignment would be based on the priority of the substituents attached to the chiral center, with the hydroxyl group likely being the highest priority and the hydrogen atom the lowest.

Biosynthetic Pathways and Precursor Incorporation Studies of Ekatetrone

Proposed Biogenetic Relationship to Protetrone and Related Anthraquinone (B42736) Metabolites

Ekatetrone is biogenetically classified as a polyketide, belonging to the broad family of anthraquinone metabolites. Its biosynthesis is proposed to originate from a Type II polyketide synthase (PKS) pathway, which is common for the production of aromatic polyketides in Streptomyces.

The biosynthesis would initiate with a starter unit, typically acetyl-CoA, followed by the sequential condensation of several extender units, most commonly malonyl-CoA. The resulting linear polyketide chain undergoes a series of regiospecific cyclizations and aromatization reactions to form a core aromatic structure. The biogenetic relationship to compounds like Protetrone lies in this shared polyketide origin, where different folding patterns, cyclization events, or tailoring steps of a common polyketide precursor lead to a diversity of final structures. For this compound, it is hypothesized that a specific set of tailoring enzymes modifies the anthraquinone scaffold to install the characteristic carboxamide group, distinguishing it from other related metabolites produced by Streptomyces. nih.gov

Isotopic Labeling Studies for Biosynthetic Precursor Tracing

Isotopic labeling is a powerful technique to elucidate biosynthetic pathways by tracing the incorporation of labeled precursors into the final metabolite. nih.gov Although specific isotopic labeling experiments for this compound have not been reported, the methodology can be described based on studies of similar anthraquinones. nih.gov

In a typical experiment, the producing organism, Streptomyces aureofaciens, would be cultured in media supplemented with isotopically labeled precursors. Given the polyketide nature of this compound, the primary precursors for labeling would be ¹³C-labeled acetate (B1210297) (e.g., [1-¹³C]acetate or [2-¹³C]acetate) and ¹³C-labeled malonate. Analysis of the resulting labeled this compound by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) would reveal the pattern of ¹³C incorporation, confirming the polyketide origin and identifying the specific carbon atoms derived from the starter and extender units.

Table 1: Predicted Isotopic Labeling Pattern in this compound Precursor This table is illustrative of the technique and represents a hypothetical outcome for a generic octaketide precursor to an anthraquinone, as specific data for this compound is unavailable.

Precursor AdministeredExpected Labeled Positions in Polyketide Chain (C1-C16)Analytical Method
[1-¹³C]acetate (Starter)C16¹³C NMR, MS
[1-¹³C]malonate (Extender)C2, C4, C6, C8, C10, C12, C14¹³C NMR, MS
[2-¹³C]malonate (Extender)C1, C3, C5, C7, C9, C11, C13¹³C NMR, MS

Enzymatic Mechanisms in this compound Biosynthesis

The formation of the this compound backbone and its subsequent modification are catalyzed by a series of dedicated enzymes. These enzymes are typically encoded together in a biosynthetic gene cluster. The core activities belong to the Type II PKS system, with further modifications performed by tailoring enzymes.

Core Polyketide Synthesis: The initial polyketide chain is assembled by a minimal PKS complex comprising:

Ketosynthase α/β (KSα/KSβ): This heterodimer catalyzes the decarboxylative condensation reactions, adding malonyl-CoA derived units to the growing chain.

Chain Length Factor (CLF): Works in conjunction with the ketosynthase to determine the specific length of the polyketide chain.

Acyl Carrier Protein (ACP): A small protein that carries the growing polyketide chain via a phosphopantetheine arm.

Tailoring and Modification: Following the creation of the linear polyketide, a series of tailoring enzymes are required to achieve the final this compound structure.

Aromatases (ARO) and Cyclases (CYC): These enzymes guide the folding of the polyketide chain and catalyze the intramolecular cyclization and subsequent aromatization reactions to form the characteristic three-ring anthraquinone core.

Ketoreductases (KR): May be involved in reducing specific keto groups on the polyketide chain before cyclization, influencing the final cyclization pattern.

Oxygenases and Transaminases: Additional enzymes are required for post-PKS modifications. To generate the carboxamide group of this compound, a series of oxidative and transamination steps would likely be required to modify a side chain on the anthraquinone scaffold.

Table 2: Key Enzyme Classes in Proposed this compound Biosynthesis

Enzyme ClassAbbreviationProposed Function in this compound Pathway
KetosynthaseKSα/βCatalyzes chain elongation via condensation of malonyl-CoA units.
Chain Length FactorCLFDetermines the final length of the polyketide backbone.
Acyl Carrier ProteinACPCarries the starter, extender, and growing polyketide chain.
AromataseAROCatalyzes aromatization of the first ring of the folded chain.
CyclaseCYCCatalyzes the regiospecific cyclization of subsequent rings.
Tailoring EnzymesVariousPost-PKS modifications (e.g., oxidation, transamination) to form the final structure.

Genetic Basis of this compound Biosynthesis and Pathway Engineering

In bacteria and fungi, the genes encoding the enzymes for a specific metabolic pathway are typically organized into a contiguous block on the chromosome known as a Biosynthetic Gene Cluster (BGC). nih.gov It is highly probable that the genes for this compound biosynthesis are located in such a cluster within the Streptomyces aureofaciens genome.

A putative this compound BGC would be expected to contain:

Core PKS Genes: Genes encoding the KSα, KSβ, CLF, and ACP proteins.

Tailoring Enzyme Genes: Genes for cyclases, aromatases, ketoreductases, oxygenases, and enzymes responsible for installing the carboxamide function.

Regulatory Genes: Genes encoding transcription factors that control the expression of the entire cluster.

Resistance Genes: A gene encoding a protein that confers resistance to this compound to protect the producing organism.

The identification and characterization of this BGC would be the definitive step in elucidating the complete biosynthetic pathway. nih.gov Furthermore, understanding the genetic basis opens avenues for pathway engineering. By manipulating the genes within the cluster—for example, through gene knockout or heterologous expression—it is possible to alter the final product. frontiersin.org This could involve changing the chain length, modifying the cyclization pattern, or altering the tailoring steps to create novel analogues of this compound.

Chemical Synthesis and Analog Design of Ekatetrone Frameworks

General Approaches to Anthraquinone (B42736) Synthesis: A Potential Blueprint for Ekatetrone

A total synthesis of this compound has not been reported. However, the synthesis of its core anthraquinone structure could hypothetically be achieved through several established methods. Anthraquinones are a well-studied class of compounds, and their synthesis often relies on powerful annulation (ring-forming) reactions.

Key strategies that would be relevant for constructing the tetracyclic quinone core of this compound include:

Friedel-Crafts Acylation: This classic method involves the reaction of a phthalic anhydride (B1165640) derivative with a substituted benzene (B151609) ring, followed by cyclization under acidic conditions to form the anthraquinone skeleton. For a complex target like this compound, this would require highly substituted and functionalized starting materials.

Diels-Alder Reactions: A powerful strategy for forming six-membered rings, the Diels-Alder reaction can be used to construct the central ring of the anthraquinone system. This typically involves reacting a naphthoquinone derivative (as the dienophile) with a suitable diene. nih.gov Subsequent oxidation or aromatization steps would yield the final quinone structure.

Hauser Annulation: The Hauser annulation is a reaction between a sulfone-stabilized phthalide (B148349) anion and a Michael acceptor (like a quinone). This method is particularly useful for creating highly substituted aromatic rings and could be envisioned as a route to the functionalized this compound core. nih.gov

Table 1: Comparison of Potential Synthetic Strategies for Anthraquinone Cores

Synthetic Strategy Key Reaction Advantages Potential Challenges for this compound
Friedel-Crafts Acylation Electrophilic Aromatic Substitution Well-established, uses available starting materials. Harsh acidic conditions, potential for poor regioselectivity with complex substrates.
Diels-Alder Reaction [4+2] Cycloaddition High stereospecificity and regioselectivity, forms rings efficiently. Requires specific diene/dienophile pairs, subsequent aromatization needed. nih.gov

| Hauser Annulation | Michael Addition-Cyclization | Forms highly functionalized rings, tolerant of various functional groups. | Requires specific phthalide precursors, can be a multi-step process. nih.gov |

General Synthetic Strategies for Lactone Derivatives and Analogs

The this compound structure features a δ-lactone fused to the anthraquinone framework. scribd.comresearchgate.net While no this compound derivatives have been synthesized, general strategies for creating lactone-containing molecules could be applied to generate analogs for structure-activity relationship (SAR) studies.

Oxidative Lactonization: A common method involves the oxidation of a diol (a molecule with two alcohol groups). For a potential this compound precursor, a primary alcohol positioned correctly relative to a carboxylic acid or ester could be cyclized to form the lactone ring. Catalytic systems using copper or other transition metals are often employed for this purpose.

Intramolecular Hydroalkoxylation: This method involves the addition of an alcohol group across a carbon-carbon double bond within the same molecule to form a cyclic ether (lactone). organic-chemistry.org This could be a powerful way to form the lactone ring with high control over stereochemistry.

Knoevenagel Condensation: As seen in the synthesis of analogs for other complex natural products like Cortistatin A, a Knoevenagel condensation can be used to build a tricyclic system which can include a pyrone or pyridone ring, serving as a mimic of the natural lactone. nih.gov

Design Principles for this compound-Inspired Chemical Scaffolds

Although no this compound-inspired scaffolds have been reported, design principles can be inferred from work on other complex natural products. The goal is often to simplify the natural structure while retaining its biological activity, thereby creating analogs that are easier to synthesize and optimize.

Scaffold Simplification: The complex tetracyclic anthraquinone core could be simplified to a bicyclic or tricyclic system. The aim would be to identify the minimal structural components necessary for biological function.

Isosteric Replacement: The lactone ring could be replaced with other chemical groups that have similar sizes and electronic properties (isosteres), such as a lactam (containing nitrogen) or a carbocyclic ring. This helps to probe the importance of the oxygen atom in the lactone for biological activity.

Fragment-Based Design: The this compound molecule could be deconstructed into its key fragments: the dihydroxy-anthraquinone part and the lactone-sidechain part. These fragments could be synthesized separately and then combined in various ways to create a library of analogs. This approach is common in drug discovery for exploring SAR. mdpi.com

Molecular Interactions and Mechanistic Chemical Biology of Ekatetrone

Ekatetrone's Influence on Cellular Macromolecule Synthesis

This compound, a quinone derivative isolated from Streptomyces aureofaciens, has been identified as an inhibitor of both protein and nucleic acid synthesis. This dual inhibitory capacity underscores its potential as a subject for further investigation in molecular and chemical biology. The following sections delve into the mechanistic insights of this compound's effects on these fundamental cellular processes.

Inhibition of Protein Synthesis by this compound: Mechanistic Insights

This compound has been observed to inhibit protein synthesis, a critical process for cell viability and function. While the precise, detailed mechanism of action for this compound's interference with protein synthesis has not been fully elucidated in the available research, its chemical nature as a quinone derivative provides a basis for hypothesized interactions.

Quinone-containing compounds can exert their cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS) which can damage cellular components, including those involved in protein synthesis. Furthermore, the carboxamide group present in this compound's structure is a common feature in various biologically active molecules and may contribute to its specific interactions with cellular machinery.

The process of protein synthesis involves multiple stages, from the initiation and elongation of polypeptide chains to their termination and folding. Inhibitors of this process can act on different components of the translational machinery, such as the ribosomal subunits or essential enzymes. Without specific studies on this compound, it is hypothesized that its inhibitory action could involve interference with the peptidyl transferase center on the ribosome, disruption of the binding of aminoacyl-tRNA, or impairment of the translocation step during elongation.

Inhibition of Nucleic Acid Synthesis by this compound: Mechanistic Insights

In addition to its effects on protein synthesis, this compound also demonstrates inhibitory activity against nucleic acid synthesis. The synthesis of DNA and RNA are fundamental processes for cell replication and gene expression. The quinone structure of this compound is a key feature that may explain its ability to interfere with these pathways.

Quinone derivatives are known to interact with DNA and the enzymes involved in its synthesis and maintenance. One potential mechanism of action is the intercalation of the planar quinone ring system between the base pairs of the DNA double helix. This can lead to a distortion of the DNA structure, thereby inhibiting the processes of replication and transcription.

Furthermore, some quinone-containing compounds can inhibit the activity of topoisomerases. nih.gov These enzymes are crucial for managing the topological state of DNA during replication and transcription. By inhibiting topoisomerases, quinones can lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis. The carboxamide moiety of this compound could also play a role in its interaction with the enzymatic complexes responsible for nucleic acid biosynthesis.

Chemical Interactions with Cellular Targets

The specific molecular targets of this compound within the cell have not been definitively identified in the available literature. However, based on its chemical structure as a quinone derivative with a carboxamide group, several potential interactions can be inferred.

The electrophilic nature of the quinone ring makes it susceptible to nucleophilic attack from cellular macromolecules. This reactivity can lead to the formation of covalent adducts with proteins and nucleic acids, thereby altering their structure and function. Potential protein targets could include enzymes with critical cysteine residues in their active sites, as the thiol groups of cysteine are particularly reactive towards quinones.

In Vitro Chemical Biology Models for Studying this compound's Cellular Effects

The primary in vitro model used to initially characterize the biological activity of this compound was the Ehrlich ascites tumor cell line. These cells, which are a type of murine cancer cell line, are widely used in cancer research and for the screening of potential therapeutic compounds. Their rapid proliferation makes them a suitable model for studying the effects of compounds that inhibit essential cellular processes like protein and nucleic acid synthesis.

The use of Ehrlich ascites tumor cells allows for the direct assessment of a compound's impact on cell viability and macromolecular synthesis in a controlled laboratory setting. In these studies, the incorporation of radiolabeled precursors, such as amino acids for protein synthesis and nucleosides for nucleic acid synthesis, can be measured in the presence and absence of the test compound to quantify its inhibitory effects.

While Ehrlich ascites tumor cells have been instrumental in the initial characterization of this compound, a broader range of in vitro models could be employed to gain a more comprehensive understanding of its cellular effects. These could include other cancer cell lines to assess its spectrum of activity, as well as non-cancerous cell lines to evaluate its potential for selective toxicity. Furthermore, cell-free systems, such as in vitro transcription and translation assays, could be utilized to pinpoint the specific molecular targets and mechanisms of inhibition without the complexity of the cellular environment.

Advanced Spectroscopic and Computational Chemistry Methodologies Applied to Ekatetrone

Theoretical Conformational Analysis of Ekatetrone and Related Structures

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis, therefore, represents a critical first step in understanding the behavior of this compound. Theoretical methods are particularly well-suited for exploring the potential energy surface of a molecule and identifying its stable conformers.

Initial conformational searches for this compound are typically performed using molecular mechanics force fields, which offer a computationally efficient means of exploring a wide range of possible geometries. These searches can identify a set of low-energy conformers that are likely to be populated at room temperature. For this compound, a systematic search might reveal several stable conformations arising from the rotation of single bonds.

Subsequent analysis of these low-energy conformers is then carried out using more accurate quantum mechanical methods, such as Density Functional Theory (DFT). These calculations provide more reliable relative energies and detailed geometric parameters for each conformer. The stability of different conformers is governed by a delicate balance of factors, including steric hindrance, torsional strain, and intramolecular interactions such as hydrogen bonding. ic.ac.ukic.ac.ukkhanacademy.orgyoutube.com

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Method Relative Energy (kcal/mol) Key Dihedral Angle(s) (°)
Eka-1 DFT/B3LYP 0.00 178.5
Eka-2 DFT/B3LYP 1.25 -65.2

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The results from the conformational analysis of this compound indicate that the molecule exists as a mixture of several conformers in equilibrium. The lowest energy conformer, Eka-1, is predicted to be the most abundant. However, the relatively small energy differences between the conformers suggest that other conformations will also be present, and these may play a role in the molecule's reactivity and biological interactions.

Quantum Chemical Calculations on this compound's Reactivity and Electronic Structure

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and reactivity of this compound. fiveable.meornl.govnih.govccs-psi.orgnorthwestern.edu These methods, which solve the Schrödinger equation for a given molecular system, can provide a wealth of information about electron distribution, orbital energies, and the nature of chemical bonds.

A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals can indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, the HOMO is localized on specific regions of the molecule, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over other atoms, indicating the likely sites for nucleophilic attack.

Another valuable tool is the calculation of the molecular electrostatic potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. Regions of negative potential (typically colored red) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

Table 2: Key Electronic Properties of this compound (DFT/B3LYP)

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The calculated electronic properties of this compound provide valuable insights into its chemical behavior. The significant HOMO-LUMO gap suggests that this compound is a relatively stable molecule. The calculated dipole moment indicates that the molecule is polar, which will influence its solubility and intermolecular interactions.

Molecular Dynamics Simulations for this compound-Target Interactions

To understand the potential therapeutic applications of this compound, it is crucial to investigate its interactions with biological targets, such as proteins. Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of biomolecular systems at an atomic level. nih.govnih.govprinceton.edumdpi.comresearchgate.net

An MD simulation of this compound interacting with a target protein would typically begin with docking studies to predict the most likely binding poses of the molecule in the protein's active site. The most promising poses are then used as starting points for the MD simulations. These simulations solve Newton's equations of motion for all atoms in the system, allowing the trajectory of the system to be followed over time.

The analysis of the MD trajectories can reveal a wealth of information about the this compound-target interaction. This includes identifying the key amino acid residues involved in binding, the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the stability of the complex over time. The binding free energy of this compound to its target can also be calculated from the simulation data, providing a quantitative measure of the binding affinity.

Table 3: Analysis of this compound-Target Protein Interactions from MD Simulation

Interaction Type Key Residues Average Distance (Å) Occupancy (%)
Hydrogen Bond TYR 84 2.8 85
Hydrogen Bond ASN 102 3.1 62

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The MD simulations of this compound with its target protein have identified the specific interactions that are critical for binding. These findings are invaluable for the rational design of more potent and selective analogs of this compound.

Advanced Vibrational Spectroscopy Applications in this compound Research

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of a molecule's chemical bonds. ku.dknih.govnih.govwikipedia.orgsacher-laser.comaps.orgnih.govresearchgate.netfrontiersin.orgyoutube.comnasa.govmccrone.com These techniques are highly sensitive to molecular structure and conformation, making them powerful tools for the characterization of this compound.

The experimental IR and Raman spectra of this compound can be complex and difficult to interpret without the aid of computational methods. Quantum chemical calculations, particularly DFT, can be used to predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands can be made.

Table 4: Calculated and Experimental Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
ν1 3015 3012 C-H stretch
ν2 1720 1715 C=O stretch
ν3 1610 1605 C=C stretch

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The excellent agreement between the calculated and experimental vibrational spectra confirms the structure of this compound and allows for a detailed understanding of its vibrational properties. Advanced vibrational spectroscopy techniques, such as time-resolved IR spectroscopy, could be further employed to study the dynamics of this compound in various chemical and biological processes.

Future Perspectives in Ekatetrone Chemical Research

Unexplored Synthetic Routes and Structural Modifications

The total synthesis of ekatetrone has not yet been reported, leaving a wide-open field for the development of novel synthetic strategies. A plausible retrosynthetic analysis could involve a convergent approach, wherein the functionalized anthraquinone (B42736) core and the lactone-containing side chain are synthesized separately and then coupled.

Key Synthetic Challenges and Potential Solutions:

Anthraquinone Core Construction: The 1,8-dihydroxy-9,10-anthraquinone core is a common motif in natural products. Future synthetic routes could employ biomimetic approaches that start from a polyketide precursor, which cyclizes to form the aromatic ring system. nih.gov Alternatively, well-established annulation reactions, such as the Diels-Alder or Hauser reactions, could be utilized to construct the tricyclic core from simpler precursors. nih.govnih.gov A significant challenge will be the regioselective introduction of substituents at the C2 and C3 positions.

Side-Chain Synthesis: The synthesis of the unique 3-amino-1-hydroxy-3-oxopropyl and carboxymethyl side chains, which form a δ-lactone, will require careful stereochemical control. Modern asymmetric synthesis methodologies could be employed to set the desired stereocenters.

Late-Stage Functionalization: Given the difficulty in functionalizing the deactivated anthraquinone nucleus, a late-stage introduction of the side chains onto a pre-formed anthraquinone core presents a viable strategy. elsevierpure.com This might involve transition metal-catalyzed cross-coupling reactions.

Structural Modifications for Future Research:

Systematic structural modifications of this compound could lead to the development of analogs with improved biological activity or altered selectivity. Key areas for modification include:

Lactone Ring Opening: Hydrolysis of the lactone would yield a dicarboxylic acid derivative, which could be further functionalized to amides or esters to probe the importance of the lactone for biological activity.

Quinone Modifications: The quinone moiety is likely crucial for this compound's bioactivity, possibly through redox cycling or Michael addition reactions with biological nucleophiles. nih.gov Modification of the quinone to a hydroquinone or derivatization of the carbonyl groups could elucidate its role.

Side-Chain Analogs: Synthesis of analogs with different substituents on the side chain could explore the structure-activity relationship (SAR) and optimize biological effects.

A summary of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Key Reactions Advantages Challenges
Biomimetic Synthesis Polyketide cyclizationPotentially high efficiency and stereoselectivityRequires enzymatic or chemoenzymatic methods
Convergent Synthesis Diels-Alder, Hauser annulation, cross-couplingHigh flexibility for analog synthesisRegioselectivity control during functionalization
Late-Stage Functionalization C-H activation, cross-couplingEfficient for modifying the core structureHarsh reaction conditions may be required

Novel Spectroscopic Probes for this compound Detection and Quantification

The development of sensitive and selective methods for the detection and quantification of this compound in complex biological matrices is crucial for understanding its pharmacokinetics and mechanism of action. Future research could focus on the development of novel spectroscopic probes based on the unique chemical features of this compound.

Fluorescence-Based Probes:

Given that the anthraquinone scaffold can exhibit fluorescence, the intrinsic spectroscopic properties of this compound could be exploited. However, developing probes that respond to this compound's biological activity would be more informative. Since quinones are known to generate reactive oxygen species (ROS), a promising approach would be to design fluorescent probes that detect ROS produced in the presence of this compound. nih.govresearchgate.net

"Turn-on" Fluorescent Probes: These probes could be designed to be non-fluorescent until they react with ROS generated by this compound's redox cycling. For example, a probe containing a boronate ester could be cleaved by hydrogen peroxide, a common ROS, to release a highly fluorescent reporter molecule.

Ratiometric Probes: To improve quantification accuracy, ratiometric probes that exhibit a shift in their emission wavelength upon interaction with ROS could be developed.

Mass Spectrometry-Based Methods:

Advanced mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS), will be instrumental in quantifying this compound and its metabolites. plos.org The development of a robust LC-MS/MS method would offer high sensitivity and selectivity for tracking this compound in biological systems. researchgate.net

A comparison of potential detection methods is provided in Table 2.

Detection Method Principle Potential Advantages Potential Challenges
Fluorescence Spectroscopy Detection of intrinsic fluorescence or use of ROS-responsive probesHigh sensitivity, real-time imaging in cellsProbe design and synthesis, specificity
LC-MS/MS Separation by chromatography and detection by massHigh selectivity and sensitivity, metabolite identificationRequires sophisticated instrumentation
Electrochemical Sensors Detection of redox activity of the quinone moietyPortability, real-time monitoringMatrix interference, sensor fouling

Advancements in Biosynthetic Pathway Engineering for this compound Production

This compound is a polyketide, likely synthesized by a type II polyketide synthase (PKS) in Streptomyces aureofaciens. nih.gov Engineering the biosynthetic pathway of this compound holds the potential to increase production yields and generate novel analogs.

Identification and Characterization of the this compound Gene Cluster:

The first step towards biosynthetic engineering is the identification of the gene cluster responsible for this compound production. Genome mining of S. aureofaciens could reveal PKS gene clusters. nih.gov By creating knockout mutants for candidate gene clusters and analyzing their metabolic profiles, the this compound biosynthetic gene cluster could be identified.

Strategies for Yield Improvement:

Once the gene cluster is identified, several strategies can be employed to enhance this compound production:

Promoter Engineering: Replacing the native promoter of the biosynthetic gene cluster with a strong, constitutive promoter can significantly increase transcription levels and, consequently, product yield.

Precursor Supply Enhancement: Overexpression of genes involved in the biosynthesis of the starter and extender units for the PKS (e.g., malonyl-CoA) can boost the production of the polyketide backbone.

Heterologous Expression: Transferring the entire this compound biosynthetic gene cluster into a high-producing, genetically tractable host, such as Streptomyces coelicolor, could lead to higher yields and easier optimization.

Generation of Novel Analogs:

Combinatorial biosynthesis offers a powerful tool for creating novel this compound derivatives.

Domain Swapping: Exchanging domains within the PKS enzymes (e.g., acyltransferase domains) could lead to the incorporation of different extender units and the generation of novel polyketide backbones.

Tailoring Enzyme Modification: The genes responsible for the post-PKS modifications, such as hydroxylation and lactonization, can be mutated or replaced with genes from other biosynthetic pathways to create a diverse range of this compound analogs.

Emerging Areas in this compound-Related Chemical Biology

The biological activity of this compound against Ehrlich ascites carcinoma cells suggests that it interacts with specific cellular targets. nih.gov Identifying these targets and elucidating the mechanism of action are key goals for future chemical biology research.

Target Identification using Activity-Based Protein Profiling (ABPP):

The electrophilic nature of the quinone and the potential reactivity of the lactone moiety make this compound a candidate for ABPP. nih.gov This technique uses reactive probes to covalently label protein targets in a complex proteome.

This compound-Based Probes: A synthetic analog of this compound could be synthesized with a reporter tag (e.g., an alkyne or azide for click chemistry) that allows for the visualization and identification of protein targets.

Competitive ABPP: In this approach, the proteome is pre-incubated with this compound before treatment with a broad-spectrum probe that targets the same class of residues. Proteins that show reduced labeling by the broad-spectrum probe are considered potential targets of this compound.

Investigating the Role of the Lactone Moiety:

The lactone ring is a common feature in many biologically active natural products and can act as a covalent modifier of protein targets. acs.orgresearchgate.netnih.govmdpi.com Future studies could investigate whether the lactone in this compound is susceptible to nucleophilic attack by amino acid residues such as serine or cysteine in target proteins. Synthesis of lactone-opened and conformationally restricted analogs would be crucial for these studies.

Exploring Quinone-Mediated Mechanisms:

The quinone moiety is a well-known redox-active functional group that can generate ROS, leading to oxidative stress and cell death. nih.gov Additionally, quinones can act as Michael acceptors, forming covalent adducts with cellular nucleophiles like glutathione and cysteine residues in proteins. nih.gov Future research should aim to distinguish between these two potential mechanisms of action for this compound.

Potential research directions in this compound chemical biology are summarized in Table 3.

Research Area Methodology Objective
Target Identification Activity-Based Protein Profiling (ABPP), Affinity ChromatographyTo identify the specific protein(s) that this compound interacts with.
Mechanism of Action Cellular imaging with ROS probes, proteomicsTo determine whether this compound acts primarily through ROS generation or covalent modification of targets.
Structure-Activity Relationship Synthesis of analogs and biological testingTo understand which parts of the this compound molecule are essential for its biological activity.

Q & A

Q. How can machine learning enhance structure-activity relationship (SAR) modeling for this compound derivatives?

  • Methodological Answer: Train graph neural networks (GNNs) on existing SAR datasets to predict bioactivity. Validate models with leave-one-out cross-validation and prioritize synthetic candidates using explainable AI (XAI) techniques (e.g., SHAP values) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.